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Compound of Interest

Compound Name:
1-(2-Chloro-6-

nitrophenyl)ethanone

CAS No.: 20895-90-3

Cat. No.: B1603325 Get Quote

Executive Summary & Strategic Importance
In pharmaceutical synthesis and metabolic studies, distinguishing between 2-

nitroacetophenone (

-), 3-nitroacetophenone (

-), and 4-nitroacetophenone (

-) is critical. While they share a molecular weight of 165.15 g/mol and identical functional
groups, their chemical reactivities and biological activities differ vastly.[1]

The Challenge: Standard low-resolution Mass Spectrometry (MS) yields identical parent ions

(

165).[2]

The Solution: A triangulation approach using

H NMR (for symmetry and coupling), IR (for steric/electronic environment), and MS/MS
(exploiting the "Ortho Effect").[1][2]
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Physical Properties: The "First Look" Indicator
Before engaging advanced instrumentation, physical state serves as a rapid exclusion criterion.

[1][2]

Isomer
Physical State (at
25°C)

Melting Point Diagnostic Note

-Nitroacetophenone
Liquid (or low-melting

solid)
27–29 °C

Often appears as a

yellow oil at room

temperature.[2][3]

-Nitroacetophenone Solid 76–78 °C
Beige/Yellow crystals.

[2][3]

-Nitroacetophenone Solid 80–81 °C Yellow prisms.[2][3]

Note: Since

- and

-isomers have overlapping melting point ranges, physical state primarily identifies the ortho
isomer.[1]

H NMR Spectroscopy: The Definitive Structural
Proof[1]
Nuclear Magnetic Resonance (NMR) provides the most unambiguous differentiation based on

symmetry and spin-spin coupling (

-coupling).[2]

A. The Para-Isomer (4-Nitroacetophenone)[1]
Symmetry: The molecule possesses a

axis of symmetry.[1][2]
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Pattern: Look for the classic AA'XX' (or AA'BB') system.[1][2] You will see two distinct

doublets integrating to 2 protons each.[1][2][3]

Shifts:

~8.3 ppm (d, 2H, ortho to

)[1]

~8.1 ppm (d, 2H, ortho to

)[1]

B. The Meta-Isomer (3-Nitroacetophenone)
The "Island" Proton: The key identifier is the proton at the C2 position.[1] It is sandwiched

between two electron-withdrawing groups (EWGs), making it heavily deshielded and

magnetically isolated.[1][2][3]

Pattern: 1:1:1:1 integration ratio.[2][3]

~8.7–8.8 ppm (t, 1H): Appears as a singlet or narrow triplet (

Hz).[2] This is the H2 proton.[1][2][3]

~8.4 ppm (d): H4 (ortho to nitro).[2]

~8.3 ppm (d): H6 (ortho to carbonyl).[2]

~7.7 ppm (t): H5 (meta to both).

C. The Ortho-Isomer (2-Nitroacetophenone)
Steric Deshielding: The proximity of the nitro and acetyl groups creates a complex field

effect.[1]

Pattern: Four non-equivalent protons, but often clustered.[1][2][3]

Shifts:

~8.1 ppm (d): H3 (ortho to nitro).[2]
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~7.5–7.7 ppm (m): H4, H5, H6 often overlap or appear as a complex multiplet compared to
the clean separation of the meta isomer.[1]

Decision Logic Diagram

Analyze Aromatic Region (7.0 - 9.0 ppm)

Is the pattern symmetric (2 doublets)?

Identify: p-Nitroacetophenone
(AA'XX' System)

Yes

Is there a highly deshielded
singlet/narrow triplet > 8.6 ppm?

No

Identify: m-Nitroacetophenone
(H2 isolated between EWGs)

Yes

Identify: o-Nitroacetophenone
(Complex multiplet, no symmetry)

No

Click to download full resolution via product page

Caption: Logic flow for assigning regioisomers based on

H NMR aromatic splitting patterns.

Infrared Spectroscopy (IR): Electronic & Steric
Screening
IR is particularly useful for detecting the Steric Inhibition of Resonance in the ortho isomer.[1]

-Nitroacetophenone (

cm
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):

The nitro group is a strong electron-withdrawing group (EWG) via resonance.[1][2][3][4]

However, the carbonyl is also conjugated to the ring.[1] The EWG effect dominates,

keeping the frequency higher than unsubstituted acetophenone (1685 cm

), but resonance still exists.[1]

-Nitroacetophenone (

cm

):

Mechanism: The bulky nitro and acetyl groups force each other out of planarity with the

benzene ring.[1]

Result: Conjugation is broken. The carbonyl behaves more like an isolated aliphatic

ketone (which absorbs at ~1715 cm

), shifting the band to a higher wavenumber compared to the planar meta/para isomers.[1]

-Nitroacetophenone (

cm

):

Inductive withdrawal raises the frequency slightly above acetophenone, but lack of direct

resonance interaction keeps it distinct from para.[1]

Mass Spectrometry: The "Ortho Effect"[1][5]
While the molecular ion (

) is 165 for all three, the fragmentation pathways differ significantly due to the proximity of
substituents in the 2-isomer.[1]

The Mechanism
In
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-nitroacetophenone, the oxygen of the nitro group is spatially close to the hydrogens of the
acetyl methyl group.[1] This facilitates a McLafferty-like rearrangement or intramolecular
hydrogen abstraction.[2]

Diagnostic Fragment (Ortho): Loss of OH radical (

).[2][3]

165

148.

This pathway is forbidden or negligible in

- and

-isomers due to distance.[2]

Standard Fragments (Meta/Para):

Loss of Methyl (

):

150.[2][3][5]

Loss of Nitro (

):

119.[2]

Loss of Acetyl (

):

122.[2][3][6][7]
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Ortho Isomer Pathway

Meta/Para Pathway

Molecular Ion
(m/z 165)

[M - OH]+
(m/z 148)

High Abundance
(Ortho Only)

[M - CH3]+
(m/z 150)Common

[M - NO2]+
(m/z 119)

Common

Intramolecular H-Abstraction
(Ortho Effect)

Click to download full resolution via product page

Caption: The "Ortho Effect" fragmentation pathway unique to 2-nitroacetophenone.

Comparative Data Summary
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Feature -Nitroacetophenone -Nitroacetophenone -Nitroacetophenone

MP (°C) 27–29 (Liquid/Solid) 76–78 (Solid) 80–81 (Solid)

H NMR Pattern
Complex Multiplet

(ABCD)

4 Distinct Signals

(Singlet @ 8.[2][3]7)

Symmetric Doublets

(AA'XX')

IR

(cm

)

~1700–1710 (High,

steric)
~1690 ~1695–1700

Key MS Fragment
148 (

)
150, 122 150, 122

UV Blue-shifted

(Hypsochromic)
Intermediate

Red-shifted

(Bathochromic)

Experimental Protocols
Protocol A: NMR Sample Preparation

Solvent: CDCl

(Deuterated Chloroform) is standard.[2][3] Use DMSO-

if solubility is an issue, but note that chemical shifts will migrate slightly downfield.[1][2]

Concentration: 10–15 mg of sample in 0.6 mL solvent.

Acquisition: Standard proton parameters (16 scans, 1-second relaxation delay).

Validation: Ensure TMS peak is referenced to 0.00 ppm.

Protocol B: GC-MS Identification
Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).

Temperature Program: Hold 50°C for 2 min
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Ramp 15°C/min to 250°C.

Elution Order: Typically

-nitro (lowest BP/retention)

-nitro

-nitro (highest BP/retention) on non-polar columns due to dipole moment and boiling point
differences.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. cdnsciencepub.com [cdnsciencepub.com]

2. m-Nitroacetophenone | C8H7NO3 | CID 8494 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitroacetophenone
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitroacetophenone
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitroacetophenone
https://sdbs.db.aist.go.jp/
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitroacetophenone
https://cdnsciencepub.com/doi/pdf/10.1139/v57-071
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitroacetophenone
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitroacetophenone
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://www.chemicalbook.com/SpectrumEN_100-19-6_1HNMR.htm
https://webbook.nist.gov/chemistry/
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitroacetophenone
https://cdnsciencepub.com/doi/pdf/10.1139/v57-071
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitroacetophenone
https://cdnsciencepub.com/doi/pdf/10.1139/v57-071
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitroacetophenone
https://chem.pg.edu.pl/documents/175230/54717567/8.%20IR.pdf
https://www.benchchem.com/product/b1603325?utm_src=pdf-custom-synthesis
https://cdnsciencepub.com/doi/pdf/10.1139/v57-071
https://pubchem.ncbi.nlm.nih.gov/compound/m-Nitroacetophenone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. chem.pg.edu.pl [chem.pg.edu.pl]

4. brainly.in [brainly.in]

5. 2-Nitroacetophenone(577-59-3) 1H NMR [m.chemicalbook.com]

6. 3-Nitroacetophenone(121-89-1) 1H NMR spectrum [chemicalbook.com]

7. 4-Nitroacetophenone(100-19-6) 1H NMR spectrum [chemicalbook.com]

To cite this document: BenchChem. [Spectroscopic Differentiation of Nitroacetophenone
Regioisomers: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1603325#spectroscopic-differentiation-of-
nitroacetophenone-regioisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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